5-Bromo-8-fluoroisoquinolin-3(2H)-one
Description
5-Bromo-8-fluoroisoquinolin-3(2H)-one is a heterocyclic organic compound featuring an isoquinolinone core substituted with bromine at position 5 and fluorine at position 7. The ketone group at position 3 introduces polarity and hydrogen-bonding capability, distinguishing it from non-ketonated analogs. This compound is of interest in medicinal and materials chemistry due to its structural features, which influence electronic properties, reactivity, and intermolecular interactions .
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H5BrFNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13) |
InChI Key |
PZEJMVOULDIZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CNC(=O)C=C2C(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing isoquinolinone scaffolds. For 5-bromo-8-fluoroisoquinolin-3(2H)-one, this method involves cyclodehydration of β-phenethylamide precursors under acidic conditions. A representative pathway includes:
-
Precursor Synthesis : 5-Bromo-2-fluoroaniline is acylated with acryloyl chloride to form N-(5-bromo-2-fluorophenyl)acrylamide.
-
Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80–100°C induces intramolecular cyclization, yielding 5-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one.
-
Oxidation : Catalytic hydrogenation or oxidation with potassium permanganate (KMnO₄) converts the dihydro intermediate to the fully aromatic isoquinolinone.
Key Parameters :
-
POCl₃ concentration (1.5–2.0 eq) critically influences cyclization efficiency.
-
Oxidation steps require precise pH control (pH 7–8) to prevent over-oxidation.
Halogenation Strategies
Directed Ortho-Metalation (DoM)
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling installs bromine post-cyclization:
-
Core Synthesis : 8-Fluoroisoquinolin-3(2H)-one is prepared via Skraup synthesis from 2-fluoroaniline.
-
Borylation : Miyaura borylation at C5 using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.
-
Bromination : Reaction with CuBr₂ in DMF introduces bromine at C5.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Pd Catalyst | Pd(OAc)₂ | 15% |
| Ligand | XPhos | 20% |
| Temperature | 110°C | 10% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for time-sensitive steps:
-
One-Pot Cyclization-Oxidation : A mixture of 5-bromo-2-fluorophenylglyoxal and ammonium acetate in DMF undergoes microwave irradiation (150°C, 20 min), directly yielding the target compound.
-
Purification : Automated flash chromatography (hexane/EtOAc gradient) achieves >95% purity.
Benefits :
-
Reduces total synthesis time from 48 h to <2 h.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bischler-Napieralski | 45–55 | 88–92 | Moderate |
| DoM | 65–75 | 94–97 | High |
| Suzuki Coupling | 50–60 | 90–93 | Low |
| Microwave | 70–80 | 98–99 | High |
Cost Considerations
-
DoM : High reagent costs (NFSI, n-BuLi) limit industrial use.
-
Microwave : Energy-efficient but requires specialized equipment.
Emerging Techniques
Photocatalytic Fluorination
Visible-light-mediated fluorination using eosin Y as a photocatalyst enables late-stage C8 fluorination under mild conditions (room temperature, 12 h). This method bypasses traditional hazardous fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing bromine and fluorine atoms.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Bromo-8-fluoroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism and Substituent Effects
Key Compounds :
- 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1242157-15-8): Bromine at position 6 instead of 5; partially saturated 3,4-dihydro ring.
- 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2): Lacks fluorine at position 8; dihydro structure reduces aromaticity.
Impact :
- Electronic Effects: Bromine at position 5 (target compound) vs. 6 alters electron density distribution.
- Aromaticity: The dihydro analogs (e.g., 3,4-dihydroisoquinolinones) exhibit reduced conjugation, affecting stability and reactivity compared to the fully aromatic target compound .
Halogen Substitution: Fluoro vs. Chloro
Key Compound :
- 5-Bromo-8-chloroisoquinoline (CAS 956003-79-5): Chlorine replaces fluorine at position 8.
Impact :
- Steric and Electronic Differences : Fluorine (smaller, stronger electronegativity) vs. chlorine (larger, weaker electronegativity) influences intermolecular interactions. Chlorine may enhance lipophilicity (higher logP) compared to fluorine .
- Synthetic Accessibility : Fluorination often requires specialized reagents (e.g., DAST), whereas chlorination may proceed via electrophilic substitution or cross-coupling .
Functional Group Variations
Key Compounds :
- 5-Bromo-8-fluoroisoquinoline (CAS 679433-94-4): Lacks the ketone group at position 3.
- 5-Bromo-8-fluoroisoquinolin-3-amine (CAS 1260777-75-0): Amino group replaces the ketone.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP | Key Features |
|---|---|---|---|---|
| 5-Bromo-8-fluoroisoquinolin-3(2H)-one | C₉H₅BrFNO | 242.04 | ~2.0* | Ketone at C3; Br/F substituents |
| 5-Bromo-8-fluoroisoquinoline | C₉H₅BrFN | 226.05 | 2.71 | Fully aromatic; no ketone |
| 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one | C₉H₇BrFNO | 244.06 | ~2.3* | Dihydro structure; Br at C6 |
| 5-Bromo-8-chloroisoquinoline | C₉H₅BrClN | 242.50 | ~3.0* | Cl substituent; higher lipophilicity |
*Estimated based on structural analogs .
Notes:
- The ketone in the target compound likely reduces logP compared to non-polar analogs (e.g., 5-Bromo-8-fluoroisoquinoline).
- Dihydro derivatives exhibit higher molecular weights due to added hydrogens.
Structural and Crystallographic Insights
- Crystal Packing : Analogous compounds (e.g., 4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one) form chains via C–H⋯O hydrogen bonds and π-π stacking (distance: ~3.7 Å). Similar interactions are expected for the target compound .
- Planarity: The fully aromatic isoquinolinone core promotes π-stacking, whereas dihydro analogs may exhibit distorted geometries .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-8-fluoroisoquinolin-3(2H)-one?
- Methodological Answer : A common approach involves functionalizing isoquinoline precursors. For example, 5-fluoroisoquinoline-8-carboxylic acid derivatives can undergo bromination via electrophilic substitution (e.g., using N-bromosuccinimide) or coupling reactions. Purification typically involves column chromatography with silica gel and characterization via ESI-MS and H NMR to confirm regioselectivity .
Q. How should researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with high-purity solvents (e.g., acetonitrile/water gradients) and compare against certified reference standards. Kanto Reagents’ HLC (High-Performance Liquid Chromatography) protocols (>97% purity thresholds) are applicable .
- Structural Confirmation : Combine H/C NMR to identify substituent positions and ESI-MS for molecular weight validation. For example, ESIMS m/z (M+1) for similar fluoroisoquinoline derivatives is ~214.2 .
Q. What storage conditions are critical for maintaining stability?
- Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent photodegradation and hydrolysis. Derivatives like bromo-fluorophenylboronic acids degrade at room temperature, necessitating cold storage .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to functionalize the isoquinoline scaffold?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh) or PdCl(dppf) with arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5) in degassed THF/water (3:1) at 80°C. Monitor reaction progress via TLC and isolate products using flash chromatography .
- Challenges : Bromine’s steric hindrance may reduce yields. Pre-activate boronic acids via lyophilization to enhance reactivity .
Q. How do electronic effects of bromine and fluorine influence electrophilic substitution patterns?
- Methodological Answer :
- Directing Effects : Fluorine’s strong electron-withdrawing nature meta-directs electrophiles, while bromine’s ortho/para-directing effects compete. Computational modeling (e.g., DFT) predicts regioselectivity.
- Experimental Validation : Perform nitration or sulfonation reactions and analyze products via F NMR to track substitution patterns .
Q. How should researchers address contradictory data in reaction yields or spectral assignments?
- Methodological Answer :
- Systematic Variation : Test catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures. For example, Kanto Reagents’ boronic acid derivatives show divergent reactivity in DMF vs. THF .
- Data Triangulation : Cross-validate spectral data (e.g., compare NMR with X-ray crystallography for ambiguous peaks) and replicate experiments under inert atmospheres to exclude oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
